Methyl 3-(methylsulfonyl)benzoate
Overview
Description
Methyl 3-(methylsulfonyl)benzoate is an organic compound with the molecular formula C9H10O4S. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a methylsulfonyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(methylsulfonyl)benzoate typically involves the following steps:
Starting Material: The process begins with 3-methylbenzoic acid.
Sulfonylation: The 3-methylbenzoic acid is reacted with sulfonyl chloride in the presence of a base such as pyridine to form 3-(methylsulfonyl)benzoic acid.
Esterification: The 3-(methylsulfonyl)benzoic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield this compound
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(methylsulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 3-(methylsulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 3-(methylsulfonyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and the ester group .
Comparison with Similar Compounds
Methyl 4-(methylsulfonyl)benzoate: Similar structure but with the methylsulfonyl group at the para position.
Methyl 2-(methylsulfonyl)benzoate: Similar structure but with the methylsulfonyl group at the ortho position.
Methyl 3-(ethylsulfonyl)benzoate: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group
Uniqueness: Methyl 3-(methylsulfonyl)benzoate is unique due to the specific positioning of the methylsulfonyl group, which can influence its reactivity and interactions in chemical and biological systems. This positioning can lead to different physical and chemical properties compared to its isomers .
Biological Activity
Methyl 3-(methylsulfonyl)benzoate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . It features a methylsulfonyl group attached to a benzoate structure, which influences its reactivity and biological interactions. The compound is primarily studied for its potential as a pharmacophore in drug development.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects. The specific mechanisms include:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial properties against various strains of bacteria.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 |
Enterococcus faecalis | 62.5 - 125 |
These findings suggest that the compound may inhibit bacterial growth by disrupting protein synthesis pathways and affecting nucleic acid production .
Cytotoxicity Studies
In addition to its antimicrobial properties, studies have assessed the cytotoxic effects of this compound on human cell lines. Results indicated that it exhibits low cytotoxicity, making it a promising candidate for further pharmaceutical development. The compound's selectivity for bacterial cells over human cells is particularly noteworthy, suggesting a potential therapeutic index favorable for drug development.
Case Studies and Research Findings
- Antibacterial Efficacy : In a comparative study against ciprofloxacin, this compound demonstrated comparable efficacy with lower cytotoxicity levels, highlighting its potential as an alternative antibacterial agent .
- Biofilm Inhibition : The compound was also evaluated for its ability to inhibit biofilm formation in MRSA strains. The results showed moderate inhibition rates, indicating its potential role in treating biofilm-associated infections .
- Pharmacological Applications : Ongoing research is exploring the use of this compound as a building block in synthesizing more complex pharmaceutical agents, particularly those targeting infectious diseases.
Properties
IUPAC Name |
methyl 3-methylsulfonylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-13-9(10)7-4-3-5-8(6-7)14(2,11)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLLSNKBORJJHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424078 | |
Record name | METHYL 3-(METHYLSULFONYL)BENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22821-69-8 | |
Record name | METHYL 3-(METHYLSULFONYL)BENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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